1h-Indole-2-carboxylic acid, 3-[(dimethylamino)methyl]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2-carboxylic acid, 3-[(dimethylamino)methyl]-, ethyl ester is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that play a crucial role in various biological processes and are found in many natural products and pharmaceuticals . This particular compound is characterized by the presence of an indole core with a carboxylic acid esterified with an ethyl group and a dimethylamino methyl substituent at the 3-position.
Preparation Methods
The synthesis of 1H-Indole-2-carboxylic acid, 3-[(dimethylamino)methyl]-, ethyl ester can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole core
Industrial production methods often utilize optimized reaction conditions to maximize yield and purity. These methods may include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis .
Chemical Reactions Analysis
1H-Indole-2-carboxylic acid, 3-[(dimethylamino)methyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The indole core allows for electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Indole-2-carboxylic acid, 3-[(dimethylamino)methyl]-, ethyl ester has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxylic acid, 3-[(dimethylamino)methyl]-, ethyl ester involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by forming hydrogen bonds with active site residues, thereby affecting biochemical pathways . The dimethylamino methyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
1H-Indole-2-carboxylic acid, 3-[(dimethylamino)methyl]-, ethyl ester can be compared with other indole derivatives, such as:
1H-Indole-3-carboxylic acid: Lacks the dimethylamino methyl group, resulting in different biological activities and chemical properties.
1H-Indole-2-carboxylic acid, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester, leading to variations in reactivity and applications.
1H-Indole-2-carboxylic acid, 3-[(methylamino)methyl]-, ethyl ester: Contains a methylamino group instead of a dimethylamino group, affecting its interaction with molecular targets.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
5439-83-8 |
---|---|
Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
ethyl 3-[(dimethylamino)methyl]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C14H18N2O2/c1-4-18-14(17)13-11(9-16(2)3)10-7-5-6-8-12(10)15-13/h5-8,15H,4,9H2,1-3H3 |
InChI Key |
XCLWRWMGOGPGDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.